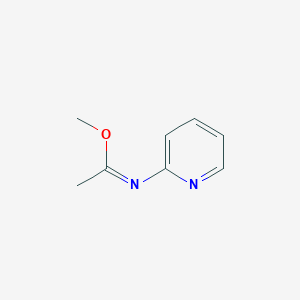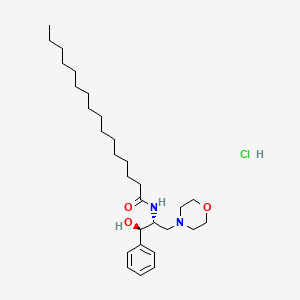
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal: is a chemical compound with the molecular formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . This compound is a derivative of D-glucal, a monosaccharide, and is characterized by the presence of acetyl and tert-butyldimethylsilyl groups. It is commonly used in the synthesis of complex carbohydrates and has significant applications in biomedicine research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The acetylation of the remaining hydroxyl group is then carried out using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality batches suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove silyl protecting groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds aimed at treating diseases such as cancer and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups help to control the reactivity and selectivity of the compound during these reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the glycosylated products.
相似化合物的比较
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucan
Comparison: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific protective groups and its role in the synthesis of complex carbohydrates. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycosylation reactions.
属性
CAS 编号 |
132891-79-3 |
|---|---|
分子式 |
C20H42O7Si2 |
分子量 |
450.7 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1 |
InChI 键 |
PUTBIZQBKYLDAU-BSDSXHPESA-N |
手性 SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C |
同义词 |
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)

![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
